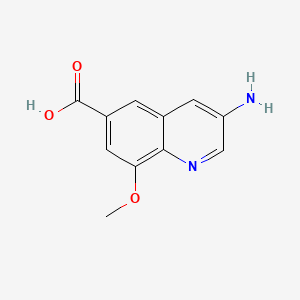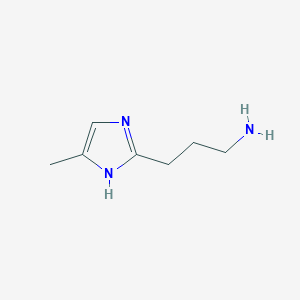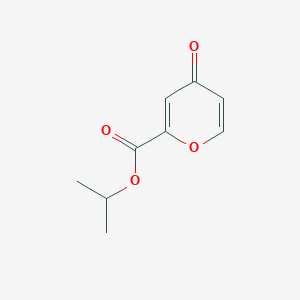
N,9-Diphenyl-9H-carbazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,9-Diphenyl-9H-carbazol-1-amine is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H18N2. It is a derivative of carbazole, a compound known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Diphenyl-9H-carbazol-1-amine typically involves the functionalization of carbazole at the nitrogen and 9-positions. One common method is the Buchwald-Hartwig amination, which involves the coupling of carbazole with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-120°C and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N,9-Diphenyl-9H-carbazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3 and 6 positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
N,9-Diphenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,9-Diphenyl-9H-carbazol-1-amine involves its interaction with various molecular targets and pathways. In optoelectronic applications, the compound’s high charge carrier mobility and stability are crucial. It interacts with the electronic states of the materials it is incorporated into, facilitating efficient charge transport and light emission .
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Phenylcarbazole: A derivative with similar optoelectronic properties but different functionalization.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Uniqueness
N,9-Diphenyl-9H-carbazol-1-amine stands out due to its specific functionalization at the nitrogen and 9-positions, which enhances its stability and charge transport properties. This makes it particularly suitable for high-performance optoelectronic applications .
特性
分子式 |
C24H18N2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N,9-diphenylcarbazol-1-amine |
InChI |
InChI=1S/C24H18N2/c1-3-10-18(11-4-1)25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22)19-12-5-2-6-13-19/h1-17,25H |
InChIキー |
OWLBITBEPJMCLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2N(C4=CC=CC=C34)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
